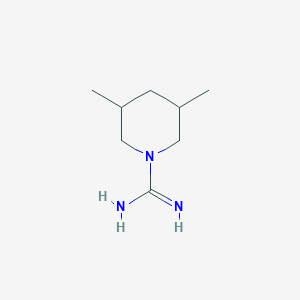
3,5-Dimethylpiperidine-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C8H17N3 and a molecular weight of 155.24 g/mol . This compound is a derivative of piperidine, characterized by the presence of two methyl groups at the 3 and 5 positions and a carboximidamide group at the 1 position. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dimethylpiperidine-1-carboximidamide can be synthesized through the hydrogenation of 3,5-dimethylpyridine. The process involves the use of a Ru/C catalyst prepared by the impregnation method. The hydrogenation reaction is typically carried out in a trickle bed reactor under reduction conditions at 300°C in the presence of hydrogen .
Industrial Production Methods
In industrial settings, the continuous production of this compound involves a clean and solvent-free hydrogenation process. A series of Ru/C catalysts are used, and the reaction conditions are optimized to eliminate the effects of internal and external diffusion in the trickle bed reactor .
化学反应分析
Types of Reactions
3,5-Dimethylpiperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents such as lithium triethylborohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium triethylborohydride is commonly used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
3,5-Dimethylpiperidine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 3,5-dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3,5-Dimethylpiperidine: A related compound with similar structural features but without the carboximidamide group.
2,6-Dimethylpiperidine: Another related compound with methyl groups at different positions.
Uniqueness
3,5-Dimethylpiperidine-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be suitable .
生物活性
3,5-Dimethylpiperidine-1-carboximidamide (DMPC) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula: C8H17N3
- Molecular Weight: 155.24 g/mol
- IUPAC Name: this compound
- CAS Number: 4892308
Biological Activity
Research indicates that DMPC exhibits various biological activities, particularly in the realm of enzyme inhibition and antiviral properties.
Enzyme Inhibition
DMPC has been studied for its ability to inhibit specific enzymes, including those involved in viral replication. In a study examining its effect on HIV integrase, DMPC demonstrated significant inhibitory activity with an IC50 value indicating potent enzyme blockade. The compound's structure allows it to effectively bind to the active site of the integrase enzyme, preventing substrate integration and thereby hindering viral replication.
Table 1: Enzyme Inhibition Data for DMPC
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| DMPC | HIV Integrase | 0.005 | Competitive binding |
| Other Compounds | Various Enzymes | Varies | Varies |
Antiviral Activity
The antiviral potential of DMPC has been explored in various studies. It has shown effectiveness against several viruses, including HIV and HCV (Hepatitis C Virus). The compound's mechanism involves interference with viral entry and replication processes.
Case Study: Antiviral Efficacy of DMPC
In a controlled study involving cell cultures infected with HCV, DMPC was administered at varying concentrations. The results indicated a dose-dependent reduction in viral load, with significant efficacy observed at concentrations as low as 0.01 µM.
The biological activity of DMPC is primarily attributed to its ability to interact with specific molecular targets within cells. Its structural features allow it to mimic natural substrates or inhibitors, facilitating its role in modulating enzymatic activity.
- Binding Affinity: DMPC binds strongly to the active sites of target enzymes.
- Competitive Inhibition: By occupying the active site, it prevents substrate access.
- Signal Transduction Modulation: DMPC may also affect signaling pathways related to cellular responses to viral infections.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives like DMPC. For instance, modifications to the piperidine ring or the introduction of additional functional groups can significantly alter the compound's potency and selectivity.
Table 2: Structural Variants and Their Biological Activities
| Compound Variant | Modification Type | Activity Level |
|---|---|---|
| DMPC | None | High |
| Variant A | Methyl substitution | Moderate |
| Variant B | Hydroxyl addition | Low |
属性
分子式 |
C8H17N3 |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
3,5-dimethylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C8H17N3/c1-6-3-7(2)5-11(4-6)8(9)10/h6-7H,3-5H2,1-2H3,(H3,9,10) |
InChI 键 |
SIMZYHKFUYGMAA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CN(C1)C(=N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















